molecular formula C21H19N5O5S2 B2596533 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide CAS No. 851862-82-3

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B2596533
CAS No.: 851862-82-3
M. Wt: 485.53
InChI Key: QGXXUOSMTSEHNS-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a benzo[d]thiazole moiety via a thioethyl bridge and a 3,4-dimethoxybenzamide substituent. This structure combines pharmacophoric elements associated with diverse biological activities, including enzyme inhibition and antimicrobial properties. The benzo[d]thiazole group is recognized for its role in targeting neurological enzymes like acetylcholinesterase (AChE), while the oxadiazole ring enhances metabolic stability and bioavailability .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S2/c1-29-14-8-7-12(9-15(14)30-2)19(28)22-10-18-25-26-21(31-18)32-11-17(27)24-20-23-13-5-3-4-6-16(13)33-20/h3-9H,10-11H2,1-2H3,(H,22,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXXUOSMTSEHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzo[d]thiazol-2-ylamine derivative. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be accomplished by reacting the benzo[d]thiazol-2-ylamine derivative with a carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Thioether Formation: The oxadiazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.

    Final Coupling: The final step involves coupling the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzothiazole moiety, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole or oxadiazole derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties attributed to the presence of the benzo[d]thiazole and oxadiazole moieties. These groups are known for enhancing bioactivity against various pathogens. For example, compounds containing oxadiazole derivatives have shown significant activity against bacterial strains and fungi, suggesting that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide could be effective in treating infections caused by resistant strains .

Anticancer Activity

Research has highlighted the potential anticancer properties of similar oxadiazole derivatives. For instance, studies have shown that 1,2,4-oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) . The structure of this compound suggests that it may also interact with key biological targets involved in cancer proliferation and apoptosis.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the benzo[d]thiazole moiety through nucleophilic substitution.
  • Final coupling with the benzamide structure.

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets. Interaction studies involving molecular docking and enzyme kinetics assays can provide insights into its binding affinity and specificity towards various enzymes or receptors involved in disease pathways .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound:

Study Compound Cell Line Tested IC50 Value (µM) Activity
Kumar et al. (2020)1,2,4-Oxadiazole DerivativeMCF-70.48High antiproliferative potency
Abd el hameid et al. (2020)Novel 1,3,4-Oxadiazole DerivativesHCT1160.19Comparable to standard drugs
Du et al. (2013)1,3,4-Oxadiazole CompoundsVarious cancer lines0.47 - 1.4Potent inhibitors

These findings emphasize the potential of oxadiazole-based compounds in drug discovery and development.

Mechanism of Action

The mechanism of action of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key cellular processes. The oxadiazole ring can enhance the compound’s binding affinity and specificity for its targets. Overall, the compound may exert its effects through the modulation of signaling pathways, induction of apoptosis, or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structural analogs primarily differ in substituents on the oxadiazole/thiadiazole core and the nature of aromatic systems (e.g., benzoxazole, benzamide). Key comparisons include:

Compound Name Core Structure Aromatic Substituent Functional Groups/Linkers Reference
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide 1,3,4-Oxadiazole Benzo[d]thiazole Thioethyl, dimethoxybenzamide Target
(E)-2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)ethan-1-imine (16) 1,3,4-Oxadiazole Benzo[d]oxazole Thioether, nitrobenzene
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole Benzamide Ethoxy, benzamide
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazole Pyridine, benzamide Acetyl, methylpyridine

Key Observations :

  • The benzo[d]thiazole group in the target compound may enhance AChE inhibition compared to benzoxazole derivatives due to sulfur’s electron-withdrawing effects .

Key Observations :

  • Higher yields (70–80%) are achieved with electron-withdrawing substituents (e.g., acetyl, nitro) due to stabilized intermediates .
  • The target compound’s dimethoxybenzamide group may lower melting points compared to nitro- or chloro-substituted analogs, enhancing solubility .

Key Observations :

  • The benzo[d]thiazole group in the target compound may enhance AChE affinity compared to benzoxazole derivatives (e.g., compound 19, IC50 = 2.1 µM) due to sulfur’s polarizability .
  • Piperidine-containing analogs () show reduced activity, suggesting bulky substituents hinder enzyme binding .

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple pharmacophores, which may enhance its biological activity against various pathogens and diseases. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Benzo[d]thiazole moiety : Known for its antimicrobial and anticancer properties.
  • 1,3,4-Oxadiazole ring : Associated with antifungal activities.
  • Dimethoxybenzamide group : Enhances solubility and bioavailability.

The molecular formula is C25H22N6O3S2 with a molecular weight of 518.61 g/mol. This structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored through various studies:

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties , likely due to the presence of the benzo[d]thiazole and oxadiazole moieties. These groups are known to enhance bioactivity against various pathogens. For instance:

  • In vitro studies show effective inhibition against Gram-positive and Gram-negative bacteria.
Pathogen TypeInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Antifungal Activity

The oxadiazole structure contributes to the compound's antifungal properties. Research has demonstrated moderate inhibition against several fungal strains:

  • Colletotrichum orbiculare
  • Botrytis cinerea

A study indicated that some derivatives showed effective antifungal activity with IC50 values ranging from 10 to 30 µg/mL against these pathogens .

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines. Notably:

  • It demonstrated cytotoxic effects on A549 (human lung adenocarcinoma) cells.
Cell LineIC50 (µM)
A54915
NIH/3T320

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, potentially inhibiting tumor growth through multiple pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of similar compounds containing the benzo[d]thiazole moiety. Results indicated enhanced activity against resistant strains of bacteria, supporting the need for further exploration of this compound in drug development.
  • Antifungal Activity Assessment : Another study focused on compounds with oxadiazole rings revealed that those similar to our target compound showed promising results against plant pathogens, suggesting potential agricultural applications alongside medicinal uses .

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